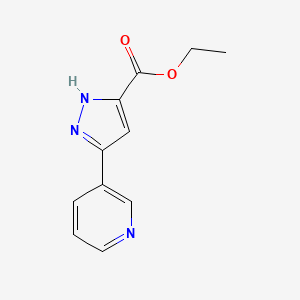

Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate

Description

Ethyl 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylate (CAS: 251658-58-9) is a heterocyclic compound featuring a pyrazole core substituted at the 3-position with a pyridin-3-yl group and at the 5-position with an ethyl carboxylate ester. This structure combines the aromaticity of pyridine and pyrazole rings, making it a versatile scaffold in medicinal chemistry and materials science. Its synthesis typically involves cyclocondensation or cross-coupling reactions, as inferred from analogous compounds in the literature .

Properties

IUPAC Name |

ethyl 3-pyridin-3-yl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-6-9(13-14-10)8-4-3-5-12-7-8/h3-7H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRDPBKZRMDSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341772 | |

| Record name | Ethyl 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251658-58-9 | |

| Record name | Ethyl 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new drugs targeting various diseases.

Industry: Utilized in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Positional Isomerism: Pyridyl Substitution

- Ethyl 3-(2-Pyridyl)-1H-Pyrazole-5-Carboxylate (CAS: 174139-65-2): This positional isomer substitutes pyridin-2-yl instead of pyridin-3-yl. For example, the 2-pyridyl group may enhance metal-chelation capabilities compared to the 3-pyridyl variant .

2.2. Triazole vs. Pyrazole Core

- Triazoles are often utilized in click chemistry and as bioisosteres for amide bonds, suggesting divergent applications in drug design compared to pyrazole derivatives .

2.3. Substituent Modifications

- Halogenated Derivatives :

Compounds like Ethyl 4-Bromo-3-(4-Methoxyphenyl)-1H-Pyrazole-5-Carboxylate () incorporate bromine and methoxy groups. Bromine enhances electrophilicity, enabling cross-coupling reactions, while methoxy groups improve solubility and modulate electronic effects. Such substitutions are absent in the parent compound, limiting its reactivity in certain synthetic pathways . - Trifluoromethyl and Aryl Extensions: Derivatives such as Ethyl 3-(1-(3-Methyl-4-(Trifluoromethyl)Pyrrole-2-Carboxamido)Ethyl)-1H-Pyrazole-5-Carboxylate () feature trifluoromethyl groups, which improve metabolic stability and lipophilicity.

2.5. Physicochemical Properties

- Hydroxy-Substituted Analog :

Ethyl 5-Hydroxy-1H-Pyrazole-3-Carboxylate () replaces the pyridyl group with a hydroxyl moiety, significantly increasing acidity (pKa ~8–10) and solubility in aqueous media. This contrasts with the parent compound’s moderate solubility, dictated by its ester and pyridine groups .

Research Implications

- Drug Design : The pyridin-3-yl and carboxylate groups in the parent compound provide a balance of aromatic stacking and hydrogen-bonding interactions, ideal for kinase inhibitors or anti-inflammatory agents. Modifications like trifluoromethylation () or aryl extensions () could optimize pharmacokinetics .

- Materials Science : The planar pyridine-pyrazole system may serve as a ligand in coordination polymers. Triazole analogs () could further tune material properties via nitrogen-rich coordination sites .

Biological Activity

Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this pyrazole derivative, drawing from various research studies and findings.

Pyrazole derivatives, including this compound, are known for their wide range of biological activities. These compounds have been studied for their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. The structural features of pyrazoles contribute to their pharmacological effects, making them valuable in drug development.

2. Synthesis of this compound

The synthesis typically involves the reaction of pyridine derivatives with hydrazine followed by subsequent reactions to form the pyrazole ring. Common methods include:

- Condensation Reactions : Utilizing hydrazine derivatives with suitable carbonyl compounds.

- Cyclization : Formation of the pyrazole ring through cyclization reactions involving carboxylic acid derivatives.

3.1 Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated its effectiveness in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound showed a selectivity index suggesting it could be a safer alternative to traditional NSAIDs.

| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Selectivity Index |

|---|---|---|---|

| This compound | 0.034 μM | 0.052 μM | 1.53 |

3.2 Antimicrobial Activity

This compound has also been evaluated for its antimicrobial activity against various pathogens. Studies reported effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent.

3.3 Anticancer Properties

The compound has shown promise in cancer research, particularly in inhibiting cell proliferation in various cancer cell lines. In vitro studies indicated that it could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

4. Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Study on Inflammation : In a carrageenan-induced paw edema model, the compound demonstrated significant reduction in swelling compared to control groups.

- Cancer Cell Line Study : Research on HeLa cells indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

5. Conclusion

This compound represents a promising scaffold for developing new therapeutic agents due to its multifaceted biological activities. Its anti-inflammatory, antimicrobial, and anticancer properties warrant further investigation to fully understand its mechanisms and potential applications in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.